4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid
Description
This compound is a structurally complex thiazole derivative featuring three key substituents:
- Position 4: A 4-(trifluoromethoxy)phenyl group, which introduces electron-withdrawing properties and enhances metabolic stability.
- Position 2: A piperazine moiety protected by a tert-butoxycarbonyl (BOC) group, a common strategy to temporarily mask reactive amines during synthetic processes.
- Position 5: A carboxylic acid group, which can participate in hydrogen bonding or salt bridge formation, making it relevant for biological interactions.
The BOC protection on the piperazine nitrogen improves stability during synthesis and modulates solubility, while the trifluoromethoxy group contributes to lipophilicity and resistance to oxidative metabolism. This compound is likely a synthetic intermediate in pharmaceutical development, particularly for targeting enzymes or receptors where thiazole derivatives are active (e.g., kinase inhibitors or antimicrobial agents) .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O5S/c1-19(2,3)31-18(29)26-10-8-25(9-11-26)17-24-14(15(32-17)16(27)28)12-4-6-13(7-5-12)30-20(21,22)23/h4-7H,8-11H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDNCUKBZXIXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the trifluoromethoxyphenyl group and the piperazine ring. The BOC protecting group is then added to the piperazine nitrogen to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of efficient purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of advanced materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various chemical interactions. The BOC protecting group ensures that the piperazine ring remains intact during these interactions, allowing the compound to exert its effects more effectively.
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethoxy vs. Trifluoromethyl (C2 substituent): The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) but offers improved metabolic resistance compared to non-fluorinated groups . The trifluoromethyl analog (CAS 144059-86-9) exhibits higher lipophilicity (logP ~3.2 vs. ~2.8 for trifluoromethoxy), influencing membrane permeability .
Functional Group Impact
- BOC-Protected Piperazine vs. Unprotected Piperazine :
- The BOC group in the target compound prevents unwanted side reactions (e.g., nucleophilic attacks) during synthesis, whereas the unprotected piperazine in the ethyl ester derivative (CAS 887267-70-1) may facilitate faster degradation under acidic conditions .
- The BOC group reduces aqueous solubility, which could be a limitation in formulation but advantageous for controlled release.
Carboxylic Acid Position and Bioactivity
- The positional isomerism of the carboxylic acid (C5 in the target vs. C4 in CAS 855531-22-5) alters hydrogen-bonding interactions. For example, C5 placement may better align with catalytic pockets in enzymes like cyclooxygenase or kinase targets .
Biological Activity
The compound 4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly as a dopamine D3 receptor ligand. This receptor is implicated in various neurological and psychiatric disorders, making it a target for therapeutic development. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.48 g/mol. The structure features a thiazole ring, a piperazine moiety, and a trifluoromethoxy phenyl group, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its interaction with the dopamine D3 receptor. The following sections summarize key findings related to its pharmacological properties.
Dopamine D3 Receptor Affinity
Studies have indicated that the compound exhibits significant affinity for the dopamine D3 receptor. This receptor is associated with several psychiatric conditions, including schizophrenia and addiction disorders. The binding affinity was assessed using radiolabeled ligand binding assays, revealing that the compound competes effectively with known D3 receptor ligands .
Anticancer Activity
Recent investigations have also evaluated the anticancer potential of thiazole derivatives, including this compound. In vitro studies demonstrated moderate cytotoxicity against various cancer cell lines:
- A549 (lung cancer) : The compound showed an IC50 value of approximately 40 µM.
- HCT-116 (colon cancer) : Exhibited lower activity compared to standard chemotherapeutics but indicated potential for further development .
The mechanism by which this compound exerts its biological effects involves modulation of neurotransmitter systems and potential interference with cellular signaling pathways associated with cancer cell proliferation. The trifluoromethoxy group is hypothesized to enhance lipophilicity, facilitating better membrane permeability and receptor interaction .
Case Studies
Several case studies have illustrated the compound's efficacy in preclinical models:
- Study on Schizophrenia Models : In animal models of schizophrenia, administration of the compound resulted in reduced hyperactivity and improved cognitive deficits, suggesting a modulatory effect on dopaminergic signaling.
- Cancer Cell Line Studies : Compounds structurally related to this thiazole derivative were tested against multiple cancer cell lines, with varying degrees of success in inhibiting cell growth and inducing apoptosis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for constructing the 1,3-thiazole core in this compound?
The 1,3-thiazole scaffold can be synthesized via cyclization reactions using α-haloketones and thioureas or thioamides. For example, condensation of 4-(trifluoromethoxy)phenyl-substituted α-bromoketone with thiourea derivatives in ethanol under reflux yields the thiazole ring. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency with the carboxylic acid at position 5 . Solvent selection (e.g., DMF or DCM) and temperature control (60–90°C) are critical to avoid side reactions.
Q. How is the N-BOC protection introduced to the piperazine moiety, and what conditions preserve its integrity?
The tert-butoxycarbonyl (BOC) group is introduced via reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF with triethylamine). Optimal conditions involve stirring at 0–25°C for 6–12 hours. The BOC group remains stable under neutral or mildly acidic conditions but is cleaved by strong acids (e.g., TFA) or bases. Ensure inert atmospheres (N₂/Ar) to prevent deprotection during subsequent steps .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ ~7.5–8.5 ppm for aromatic protons) and BOC group (δ ~1.4 ppm for tert-butyl).
- IR Spectroscopy : Identify carbonyl stretches (BOC at ~1680–1720 cm⁻¹; carboxylic acid at ~2500–3300 cm⁻¹).
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N ratios .
Advanced Research Questions
Q. How can conflicting NMR data for the BOC-protected piperazine be resolved?
Rotational restriction around the piperazine-BOC bond may cause splitting of tert-butyl signals. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 40–60°C). Alternatively, compare with crystallographic data (if available) or employ 2D NMR (COSY, HSQC) to assign overlapping peaks .
Q. What strategies optimize the coupling efficiency of the carboxylic acid group with amine-containing substrates?
Activate the carboxylic acid using EDCI/HOBt or HATU in DMF/DCM. Pre-form the active ester (e.g., NHS ester) to improve reactivity. Monitor reaction progress via LC-MS to identify byproducts (e.g., dimerization). Adjust stoichiometry (1.2–1.5 equiv. of coupling agent) and reaction time (4–24 hours) based on substrate steric hindrance .
Q. How does the trifluoromethoxy group influence lipophilicity and bioactivity?
The -OCF₃ group enhances membrane permeability (logP ↑ by ~0.5–1.0) and metabolic stability. Compare analogues with -OCH₃ or -CF₃ via HPLC logP measurements and in vitro assays (e.g., microsomal stability). Computational modeling (e.g., COSMO-RS) can predict solubility parameters .
Q. What methods validate the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; analyze degradation via HPLC.
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.
- Light Sensitivity : Store under UV/vis light (λ > 300 nm) and monitor by UV-spectroscopy .
Methodological Challenges
Q. How to address low yields in the final deprotection step of the BOC group?
Use TFA/DCM (1:1 v/v) for 1–2 hours at 0°C to minimize side reactions. If incomplete, add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates. Alternatively, employ microwave-assisted deprotection (50°C, 30 min) for improved efficiency .
Q. What analytical approaches resolve impurities in the thiazole-5-carboxylic acid intermediate?
Q. How to design SAR studies targeting the piperazine moiety?
Replace piperazine with morpholine, piperidine, or substituted variants. Assess changes in target binding (e.g., kinase inhibition) via SPR or ITC. Molecular docking (AutoDock Vina) can predict interactions with hydrophobic pockets influenced by the BOC group .
Data Interpretation
Q. How to reconcile contradictory bioactivity data between in vitro and in vivo models?
- Pharmacokinetics : Measure plasma protein binding (PPB) and clearance rates. High PPB may reduce free drug concentration in vivo.
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites.
- Dose Adjustments : Normalize in vivo doses to in vitro IC₅₀ values (considering bioavailability) .
Q. What computational tools predict the impact of structural modifications on target binding?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
